molecular formula C12H14FNO3S B2832769 N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide CAS No. 896020-50-1

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide

Cat. No.: B2832769
CAS No.: 896020-50-1
M. Wt: 271.31
InChI Key: YIBMEHKVELELFX-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and preclinical research. This compound features a benzamide core substituted with a 2-fluoro group and an N-methyl group, further functionalized with a 1,1-dioxothiolane (sulfone) moiety. The specific structural attributes, including the fluorinated aromatic ring and the sulfolane-based heterocycle, are known to influence key physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability, which are critical for drug-like molecules . Researchers are investigating compounds with similar N-substituted benzamide scaffolds as potent inhibitors of biological targets. For instance, structurally related substituted benzamide analogs have been identified as potent Kv1.3 ion channel blockers, which are implicated in immunomodulation . Furthermore, various benzamide-containing compounds described in patent literature demonstrate a range of therapeutic potentials, including applications for the treatment of inflammatory diseases, autoimmune diseases, proliferative diseases, and fibrotic diseases . Another research direction for analogs involves their use in the treatment of degenerative and inflammatory diseases, such as osteoarthritis and rheumatoid arthritis, focusing on mechanisms like cartilage degradation and chondrocyte catabolism . The precise mechanism of action for this specific compound is an active area of investigation, but it is hypothesized to interact with enzymatic targets or receptor sites, potentially through hydrogen bonding and π-π stacking interactions facilitated by its amide core and aromatic system . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a chemical reference standard, a building block for the synthesis of more complex molecules, or a lead compound in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBMEHKVELELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methyl-3-aminothiolane-1,1-dioxide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. Solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF) are often used to improve the solubility of reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The fluoro group and the dioxothiolan ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
  • Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is unique due to the presence of both a fluoro group and a dioxothiolan ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is a synthetic organic compound notable for its unique structural features, which include a dioxothiolan ring and a fluorinated aromatic group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of specific biological pathways and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO2SC_{11}H_{12}FNO_2S, with a molecular weight of approximately 239.28 g/mol. The presence of the dioxothiolan moiety enhances the compound's reactivity and biological activity, making it a valuable candidate for research in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC₁₁H₁₂FNO₂S
Molecular Weight239.28 g/mol
Structural FeaturesDioxothiolan ring, Fluorinated benzamide

This compound exhibits its biological activity primarily through its interaction with specific proteins or enzymes. The fluoro group and the dioxothiolan ring are crucial for binding affinity and stability, allowing the compound to modulate the activity of target proteins effectively.

Key Mechanisms:

  • Target Interaction : The compound is known to interact with various biological macromolecules, potentially influencing pathways such as signal transduction and enzyme inhibition.
  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may act as a modulator of GPCRs, which are pivotal in many physiological processes.

Biological Activities

Research indicates that this compound displays several promising biological activities:

  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects : Shows promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects at low micromolar concentrations .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines, highlighting its potential therapeutic role .

Future Directions

The unique structural characteristics of this compound make it an attractive candidate for further investigation. Future research should focus on:

  • Structural Modifications : Exploring derivatives to enhance potency and selectivity towards specific biological targets.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets, leveraging the compound’s sulfone group for polar interactions .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • SAR Analysis : Compare with analogs (e.g., N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide) to identify critical pharmacophores .

How does the dioxothiolan moiety influence the chemical stability and reactivity of this compound under varying pH conditions?

Advanced Research Question
The dioxothiolan group confers both stability and reactivity:

  • Acidic Conditions : Protonation of the sulfone oxygen enhances electrophilicity, facilitating nucleophilic substitution at the thiolan ring .
  • Oxidative Stability : The sulfone group resists further oxidation, unlike thiolanes, ensuring stability in biological matrices .
  • pH-Dependent Degradation : Monitor via accelerated stability testing (40°C/75% RH) with UPLC-MS to identify degradation products (e.g., ring-opened sulfonic acids) .

What in vitro assays are suitable for preliminary evaluation of the anti-inflammatory potential of this compound?

Basic Research Question

  • Cytokine Inhibition : Measure IL-6 and TNF-α suppression in LPS-stimulated RAW 264.7 macrophages using ELISA (IC₅₀ < 10 µM indicative of potency) .
  • COX-2 Inhibition : Fluorescent inhibition assays (Cayman Chemical) to assess selectivity over COX-1 .
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells transfected with pNF-κB-Luc .

What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

  • Analog Synthesis : Modify the benzamide (e.g., para-fluoro vs. ortho-fluoro) and thiolan substituents (e.g., methyl vs. morpholine) .
  • Biological Profiling : Test analogs in enzyme inhibition (e.g., trypsin-like proteases) and cytotoxicity assays (e.g., MTT on HepG2 cells) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA in SYBYL-X to correlate steric/electronic features with activity .

How can researchers address solubility challenges of this compound in aqueous biological assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.1% Tween-80 for in vitro studies .
  • Salt Formation : Explore hydrochloride or sodium salts to improve aqueous compatibility .

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